Cas no 922888-73-1 (1-(2,3-dihydro-1H-indol-1-yl)-2-{6-(naphthalen-2-yl)pyridazin-3-ylsulfanyl}ethan-1-one)

1-(2,3-dihydro-1H-indol-1-yl)-2-{6-(naphthalen-2-yl)pyridazin-3-ylsulfanyl}ethan-1-one structure
922888-73-1 structure
商品名:1-(2,3-dihydro-1H-indol-1-yl)-2-{6-(naphthalen-2-yl)pyridazin-3-ylsulfanyl}ethan-1-one
CAS番号:922888-73-1
MF:C24H19N3OS
メガワット:397.492163896561
CID:5497242
PubChem ID:25548678

1-(2,3-dihydro-1H-indol-1-yl)-2-{6-(naphthalen-2-yl)pyridazin-3-ylsulfanyl}ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
    • 1-(indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone
    • SR-01000916204-1
    • 922888-73-1
    • VU0498146-1
    • 1-(2,3-dihydroindol-1-yl)-2-(6-naphthalen-2-ylpyridazin-3-yl)sulfanylethanone
    • AKOS024465777
    • SR-01000916204
    • F2775-1814
    • 1-(2,3-dihydro-1H-indol-1-yl)-2-{6-(naphthalen-2-yl)pyridazin-3-ylsulfanyl}ethan-1-one
    • インチ: 1S/C24H19N3OS/c28-24(27-14-13-18-6-3-4-8-22(18)27)16-29-23-12-11-21(25-26-23)20-10-9-17-5-1-2-7-19(17)15-20/h1-12,15H,13-14,16H2
    • InChIKey: WGPSHHAHMVTFQR-UHFFFAOYSA-N
    • ほほえんだ: S(C1=CC=C(C2=CC=C3C=CC=CC3=C2)N=N1)CC(N1C2C=CC=CC=2CC1)=O

計算された属性

  • せいみつぶんしりょう: 397.12488341g/mol
  • どういたいしつりょう: 397.12488341g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 29
  • 回転可能化学結合数: 4
  • 複雑さ: 572
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 71.4Ų

1-(2,3-dihydro-1H-indol-1-yl)-2-{6-(naphthalen-2-yl)pyridazin-3-ylsulfanyl}ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2775-1814-20μmol
1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
922888-73-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2775-1814-4mg
1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
922888-73-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2775-1814-100mg
1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
922888-73-1 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2775-1814-2mg
1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
922888-73-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2775-1814-30mg
1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
922888-73-1 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2775-1814-5mg
1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
922888-73-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2775-1814-15mg
1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
922888-73-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2775-1814-25mg
1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
922888-73-1 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2775-1814-40mg
1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
922888-73-1 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2775-1814-2μmol
1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
922888-73-1 90%+
2μl
$57.0 2023-05-16

1-(2,3-dihydro-1H-indol-1-yl)-2-{6-(naphthalen-2-yl)pyridazin-3-ylsulfanyl}ethan-1-one 関連文献

1-(2,3-dihydro-1H-indol-1-yl)-2-{6-(naphthalen-2-yl)pyridazin-3-ylsulfanyl}ethan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 922888-73-1 and Product Name: 1-(2,3-dihydro-1H-indol-1-yl)-2-{6-(naphthalen-2-yl)pyridazin-3-ylsulfanyl}ethan-1-one

Compound with the CAS number 922888-73-1 and the product name 1-(2,3-dihydro-1H-indol-1-yl)-2-{6-(naphthalen-2-yl)pyridazin-3-ylsulfanyl}ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in drug discovery and development. The molecular framework incorporates key pharmacophoric elements that are highly relevant to contemporary research in medicinal chemistry.

The core structure of this compound consists of a 2,3-dihydro-1H-indole moiety, which is a well-documented scaffold in the design of bioactive molecules. Indole derivatives are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the naphthalen-2-yl group further enhances the compound's complexity and may contribute to its binding affinity with biological targets. This combination of structural features makes it a promising candidate for further exploration in therapeutic applications.

Moreover, the pyridazin-3-ylsulfanyl substituent at the second carbon position introduces a sulfur-rich moiety that is known to modulate enzyme activity and receptor interactions. Sulfur-containing compounds have been extensively studied due to their role in enzyme inhibition and their ability to form stable interactions with biological macromolecules. The strategic placement of this group in the molecule suggests that it could play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the compound.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of such complex molecules with high precision. The integration of machine learning algorithms has further refined these predictions, allowing for more targeted drug design. In the context of 1-(2,3-dihydro-1H-indol-1-yl)-2-{6-(naphthalen-2-yl)pyridazin-3-ylsulfanyl}ethan-1-one, these computational tools have been instrumental in identifying potential binding sites on target proteins and optimizing the molecule's affinity.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced catalytic systems has been particularly beneficial in achieving these objectives. For instance, transition metal catalysts have been employed to facilitate cross-coupling reactions, which are essential for constructing the complex framework of the molecule. These catalytic approaches not only improve reaction efficiency but also minimize waste generation, aligning with green chemistry principles.

Preclinical studies have begun to explore the pharmacological profile of this compound, focusing on its potential therapeutic applications. Initial results suggest that it exhibits promising activity against various disease models, including those relevant to cancer and neurodegenerative disorders. The compound's ability to interact with multiple biological targets makes it an attractive candidate for developing combination therapies, which are increasingly recognized as an effective strategy in modern medicine.

The development of novel drug candidates is often accompanied by rigorous safety assessments to ensure their suitability for clinical use. In vitro toxicology studies have been conducted to evaluate the compound's potential side effects and identify any toxicological concerns early in the development process. These studies provide critical insights into the compound's safety profile and guide subsequent optimization efforts.

The role of structure-based drug design has been pivotal in advancing our understanding of how molecular structure influences biological activity. High-resolution crystal structures of protein targets have provided valuable insights into how this compound interacts with its intended receptors. These structural insights have guided medicinal chemists in making informed modifications to enhance potency and selectivity.

As research continues to evolve, interdisciplinary approaches are becoming increasingly prevalent in pharmaceutical development. The integration of chemical biology, materials science, and computational modeling has opened new avenues for discovering and optimizing drug candidates like 1-(2,3-dihydro-1H-indol-1-yl)-2-{6-(naphthalen-2-yl)pyridazin-3-ylsulfanyl}ethan-1-one. Such collaborative efforts are essential for addressing complex diseases and developing innovative therapeutic solutions.

In conclusion, compound with CAS no. 922888-73-1 represents a significant contribution to the field of pharmaceutical chemistry. Its unique molecular architecture and promising biological activities make it a valuable asset in ongoing drug discovery efforts. As research progresses, further insights into its mechanism of action and therapeutic potential will continue to emerge, solidifying its position as a key player in modern medicine.

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